molecular formula C14H11FO3 B12082654 3'-Fluoro-5-methoxybiphenyl-2-carboxylic acid

3'-Fluoro-5-methoxybiphenyl-2-carboxylic acid

Cat. No.: B12082654
M. Wt: 246.23 g/mol
InChI Key: GMATYDLDODTJKC-UHFFFAOYSA-N
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Description

3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of biphenyl, featuring a fluorine atom at the 3’ position and a methoxy group at the 5’ position on one of the phenyl rings, with a carboxylic acid group at the 2 position on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 5-methoxybenzene.

    Formation of Biphenyl Core: A Suzuki coupling reaction is often employed to form the biphenyl core. This involves the reaction of 3-fluorophenylboronic acid with 5-methoxyphenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride, followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3’-Hydroxy-5-methoxybiphenyl-2-carboxylic acid.

    Reduction: 3’-Fluoro-5-methoxybiphenyl-2-methanol or 3’-Fluoro-5-methoxybiphenyl-2-aldehyde.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Fluoro-4-methoxybiphenyl-2-carboxylic acid
  • 3’-Fluoro-5-methylbiphenyl-2-carboxylic acid
  • 3’-Chloro-5-methoxybiphenyl-2-carboxylic acid

Uniqueness

3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can result in distinct electronic and steric effects, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methoxybenzoic acid

InChI

InChI=1S/C14H11FO3/c1-18-11-5-6-12(14(16)17)13(8-11)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,17)

InChI Key

GMATYDLDODTJKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

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